

# Independent Validation of AMG131 Phase 2 Clinical Trial Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the phase 2 clinical trial data for **AMG131** (also known as INT131), a novel selective peroxisome proliferator-activated receptor gamma (PPARy) modulator, with established alternative treatments for type 2 diabetes, namely pioglitazone and rosiglitazone. The information is compiled from publicly available clinical trial data and scientific publications to support independent validation and further research.

### **Executive Summary**

**AMG131**, a selective PPARy modulator (SPPARM), has demonstrated comparable efficacy in improving glycemic control to full PPARy agonists like pioglitazone and rosiglitazone in phase 2 clinical trials. Notably, **AMG131** appears to offer a superior safety profile, with a reduced incidence of side effects commonly associated with thiazolidinediones (TZDs), such as weight gain and edema. This guide presents the available quantitative data, details the experimental protocols of the relevant clinical trials, and visualizes the underlying signaling pathways to provide a comprehensive comparative analysis.

### Data Presentation: Comparative Efficacy and Safety

The following tables summarize the key quantitative data from the **AMG131** phase 2b clinical trial and comparative data for pioglitazone and rosiglitazone from their respective clinical trials.



**Table 1: Efficacy Data - Change in Glycosylated** 

Hemoalobin (HbA1c)

| Treatment          | Dosage                      | Duration         | Baseline<br>HbA1c<br>(Mean) | Change in<br>HbA1c from<br>Baseline<br>(Mean ± SE) | p-value vs.<br>Placebo |
|--------------------|-----------------------------|------------------|-----------------------------|----------------------------------------------------|------------------------|
| AMG131<br>(INT131) | 0.5 mg                      | 24 weeks         | ~8.0%                       | -0.3 ± 0.12%                                       | -                      |
| 1 mg               | 24 weeks                    | ~8.0%            | -0.8 ± 0.12%                | <0.001[1]                                          | _                      |
| 2 mg               | 24 weeks                    | ~8.0%            | -1.1 ± 0.12%                | <0.001                                             |                        |
| Pioglitazone       | 45 mg                       | 24 weeks         | ~8.0%                       | -0.9 ± 0.12%                                       | <0.001                 |
| 15 mg (add-<br>on) | 24 weeks                    | 7.80% ±<br>0.72% | -0.53%                      | <0.01[2]                                           |                        |
| Rosiglitazone      | 8 mg (add-on<br>to insulin) | 26 weeks         | 8.9-9.1%                    | -1.2%                                              | <0.0001[3]             |
| Placebo            | -                           | 24 weeks         | ~8.0%                       | -0.2 ± 0.13%                                       | -                      |

Table 2: Efficacy Data - Change in Fasting Plasma Glucose (FPG)



| Treatment          | Dosage             | Duration | Baseline<br>FPG<br>(mg/dL,<br>Mean) | Change in<br>FPG from<br>Baseline<br>(mg/dL,<br>Mean ± SE) | p-value vs.<br>Placebo |
|--------------------|--------------------|----------|-------------------------------------|------------------------------------------------------------|------------------------|
| AMG131<br>(INT131) | 1 mg               | 4 weeks  | 171 ± 42                            | -22 ± 8                                                    | 0.0056                 |
| 10 mg              | 4 weeks            | 171 ± 42 | -46 ± 7                             | <0.0001                                                    |                        |
| Pioglitazone       | 15 mg (add-<br>on) | 24 weeks | -                                   | -13.57<br>(placebo-<br>adjusted)                           | <0.0001[4]             |
| Placebo            | -                  | 4 weeks  | 171 ± 42                            | +8 ± 8                                                     | -                      |

**Table 3: Safety Data - Common Adverse Events** 

| Adverse Event               | AMG131 (INT131)<br>(1 mg)           | Pioglitazone (45<br>mg)            | Rosiglitazone (4-8<br>mg)                                     |
|-----------------------------|-------------------------------------|------------------------------------|---------------------------------------------------------------|
| Weight Gain                 | Less than pioglitazone[1]           | Statistically significant increase | Dose-related increase[5]                                      |
| Edema (Fluid<br>Retention)  | Less than<br>pioglitazone[1]        | Dose-related fluid retention[5]    | Dose-related fluid retention, may exacerbate heart failure[6] |
| Hypoglycemia                | Low risk                            | Low risk as<br>monotherapy         | Low risk as<br>monotherapy[5]                                 |
| Bone Fractures              | Not prominently reported in Phase 2 | Increased risk reported            | Increased risk, mainly in women                               |
| Congestive Heart<br>Failure | Not prominently reported in Phase 2 | Can cause or exacerbate CHF        | Can cause or exacerbate CHF[6]                                |

# **Experimental Protocols**



### AMG131 (INT131) Phase 2b Study

- Study Design: A 24-week, randomized, double-blind, placebo- and active-controlled study.[7]
- Patient Population: 367 subjects with type 2 diabetes inadequately controlled on a stable dose of sulfonylurea with or without metformin, with a baseline HbA1c between 7.5% and 11.0%.
- Interventions: Patients were randomized to receive once-daily oral doses of INT131 (0.5 mg, 1 mg, 2 mg, or 3 mg), placebo, or 45 mg of pioglitazone.
- Key Efficacy Endpoints: The primary endpoint was the change in HbA1c from baseline to week 24. Secondary endpoints included changes in fasting plasma glucose (FPG), insulin, and adiponectin levels.[1]
- Key Safety Assessments: Monitoring of adverse events, including weight gain, edema
  (assessed by a prospective scoring system for lower-extremity pitting edema), and standard
  laboratory safety tests.[1]

### **Pioglitazone (PROactive Study)**

- Study Design: A randomized, double-blind, placebo-controlled outcome study.[8][9]
- Patient Population: 5,238 patients with type 2 diabetes and a history of macrovascular disease.[8]
- Interventions: Patients were randomized to receive pioglitazone (force-titrated from 15 to 45 mg) or placebo, in addition to their existing glucose-lowering and cardiovascular medications.[8][9]
- Key Efficacy Endpoints: The primary endpoint was the time to the first occurrence of a macrovascular event or death. Glycemic control (HbA1c) was also monitored.
- Key Safety Assessments: Monitoring for all adverse events, with a particular focus on cardiovascular events and congestive heart failure.

### Rosiglitazone (RECORD Study)



- Study Design: A 6-year, randomized, open-label, non-inferiority study.[10]
- Patient Population: 4,447 patients with type 2 diabetes inadequately controlled on metformin or sulfonylurea monotherapy.[6]
- Interventions: Patients were randomized to either add-on rosiglitazone or a combination of metformin and sulfonylurea.[6]
- Key Efficacy Endpoints: The primary endpoint was the time to first cardiovascular hospitalization or cardiovascular death. Glycemic control (HbA1c) was a secondary endpoint.
- Key Safety Assessments: Adjudicated cardiovascular outcomes, including heart failure, and other adverse events were monitored.

## Mandatory Visualization PPARy Signaling Pathway

The diagram below illustrates the signaling pathway of PPARy, the molecular target for **AMG131**, pioglitazone, and rosiglitazone.





Click to download full resolution via product page

Caption: PPARy signaling pathway activated by AMG131 and TZDs.

### **Experimental Workflow: AMG131 Phase 2b Clinical Trial**

The following diagram outlines the workflow of the AMG131 Phase 2b clinical trial.



Click to download full resolution via product page

Caption: Workflow of the AMG131 Phase 2b clinical trial.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. diabetesjournals.org [diabetesjournals.org]
- 2. A multicentre, double-blind, placebo-controlled, randomized, parallel comparison, phase 3 trial to evaluate the efficacy and safety of pioglitazone add-on therapy in type 2 diabetic patients treated with metformin and dapagliflozin PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomized trial of rosiglitazone therapy in patients with inadequately controlled insulintreated type 2 diabetes PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pioglitazone as Add-on Therapy in Patients with Type 2 Diabetes Mellitus Inadequately Controlled with Dapagliflozin and Metformin: Double-Blind, Randomized, Placebo-Controlled Trial [e-dmj.org]
- 5. ec.europa.eu [ec.europa.eu]
- 6. academic.oup.com [academic.oup.com]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. The prospective pioglitazone clinical trial in macrovascular events (PROactive): can pioglitazone reduce cardiovascular events in diabetes? Study design and baseline characteristics of 5238 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rosiglitazone Evaluated for Cardiac Outcomes and Regulation of Glycaemia in Diabetes (RECORD): study design and protocol PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Independent Validation of AMG131 Phase 2 Clinical Trial Data: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664859#independent-validation-of-amg131-phase-2-clinical-trial-data]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com